molecular formula C16H22N4O B4561388 1-(4-methylphenyl)-N-(propan-2-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

1-(4-methylphenyl)-N-(propan-2-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4561388
M. Wt: 286.37 g/mol
InChI Key: OCRKTAODIHWPIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methylphenyl)-N-(propan-2-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound with a complex structure that includes a triazole ring, a carboxamide group, and various alkyl and aryl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-N-(propan-2-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction, which involves the cycloaddition of an azide and an alkyne under copper(I) catalysis.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the triazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.

    Substitution Reactions: The alkyl and aryl substituents can be introduced through various substitution reactions, such as nucleophilic substitution or electrophilic aromatic substitution, depending on the specific substituents and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to increase scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-N-(propan-2-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives, which may have different chemical and biological properties.

    Reduction: Reduction reactions can be used to modify the functional groups in the compound, such as reducing the carboxamide group to an amine.

    Substitution: The compound can undergo substitution reactions, such as nucleophilic substitution, to introduce different substituents on the aromatic ring or the triazole ring.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Bases and Nucleophiles: Such as sodium hydroxide or alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions may yield derivatives with different substituents on the aromatic or triazole rings.

Scientific Research Applications

1-(4-methylphenyl)-N-(propan-2-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

    Industry: The compound is used in the development of new materials and products, such as polymers, coatings, and adhesives. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-N-(propan-2-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The exact mechanism of action depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

1-(4-methylphenyl)-N-(propan-2-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups and structural features, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

1-(4-methylphenyl)-N-propan-2-yl-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-5-6-14-15(16(21)17-11(2)3)18-19-20(14)13-9-7-12(4)8-10-13/h7-11H,5-6H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRKTAODIHWPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=C(C=C2)C)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methylphenyl)-N-(propan-2-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-methylphenyl)-N-(propan-2-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(4-methylphenyl)-N-(propan-2-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(4-methylphenyl)-N-(propan-2-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(4-methylphenyl)-N-(propan-2-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1-(4-methylphenyl)-N-(propan-2-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.